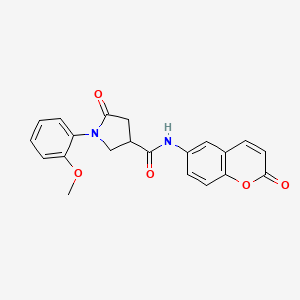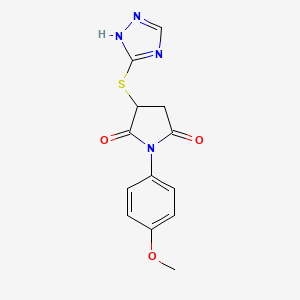![molecular formula C22H21N5O3 B14939350 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939350.png)
2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines elements of indole, phenol, and pyrimidotriazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and phenol derivatives, followed by their coupling with the pyrimidotriazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Indol-2-one, 1,3-dihydro-3-(hydroxymethyl)
- 2H-Indol-2-one, 1,3-dihydro-3,3-bis(2-hydroxypropyl)-1-phenyl
- (1H-INDOL-3-YLMETHYL)-DIMETHYL-NONYL-AMMONIUM, IODIDE
Uniqueness
Compared to similar compounds, 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.
Propiedades
Fórmula molecular |
C22H21N5O3 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
2-(2,3-dihydroindol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H21N5O3/c1-13-11-19(29)27-20(15-7-8-17(28)18(12-15)30-2)24-21(25-22(27)23-13)26-10-9-14-5-3-4-6-16(14)26/h3-8,11-12,20,28H,9-10H2,1-2H3,(H,23,24,25) |
Clave InChI |
GFADSBREXMALGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B14939269.png)
![2,5-dimethyl-6-(4-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939282.png)
![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}phenylalanine](/img/structure/B14939283.png)

![4-[(4-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14939297.png)
![(4,6-Dimethyl-pyrimidin-2-yl)-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-cyanamide](/img/structure/B14939303.png)
![4-[2-(9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)ethyl]morpholine](/img/structure/B14939308.png)
![2-[3-(1H-indol-3-yl)propyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939309.png)
![2-Methoxyethyl 7-(4-fluorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14939313.png)
![2-(2-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14939322.png)




